molecular formula C9H10IN3OS B13632989 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13632989
M. Wt: 335.17 g/mol
InChI Key: PHDXFRCQNKCXGJ-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an amino group and an iodothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions One common approach starts with the iodination of thiophene, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The iodine atom in the thiophene ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The iodothiophene moiety may also play a role in modulating the compound’s electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(5-bromothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine.

    2-(5-Amino-3-(5-chlorothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further research.

Biological Activity

The compound 2-(5-Amino-3-(5-iodothiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H12N4S Molecular Weight 232 31 g mol \text{C}_{11}\text{H}_{12}\text{N}_4\text{S}\quad \text{ Molecular Weight 232 31 g mol }

Key Features:

  • Functional Groups: Amino, hydroxyl, and thiophene groups contribute to its reactivity.
  • Solubility: High solubility in polar solvents enhances its bioavailability.

Research indicates that pyrazole derivatives can act on various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Kinases: Similar compounds have shown potential as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to inflammation and cancer .
  • Antioxidant Activity: Pyrazole derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Biological Activity

The biological activities reported for similar pyrazole compounds include:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in animal models.

For instance, a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages .

Anti-inflammatory Effects

Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that these compounds can reduce inflammation markers in models of arthritis .

Case Studies

Case Study 1: Antitumor Activity
In a study involving a series of pyrazole derivatives, one compound exhibited a 65% inhibition rate on tumor growth in mice models when administered orally at a dosage of 10 mg/kg . The study concluded that structural modifications significantly enhance the anticancer activity of pyrazole derivatives.

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of a similar pyrazole compound. It was found that at a dosage of 30 mg/kg, the compound reduced arthritis severity by 63% in collagen-induced arthritis models .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityDosage (mg/kg)Inhibition Rate (%)
Compound AAntitumor1065
Compound BAnti-inflammatory3063
Compound CAntioxidantVariesSignificant

Properties

Molecular Formula

C9H10IN3OS

Molecular Weight

335.17 g/mol

IUPAC Name

2-[5-amino-3-(5-iodothiophen-3-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H10IN3OS/c10-8-3-6(5-15-8)7-4-9(11)13(12-7)1-2-14/h3-5,14H,1-2,11H2

InChI Key

PHDXFRCQNKCXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C2=CSC(=C2)I)CCO)N

Origin of Product

United States

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